molecular formula C18H29N5O2 B5520819 1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone

1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone

Cat. No.: B5520819
M. Wt: 347.5 g/mol
InChI Key: QWLSTHKKXSXDTN-UHFFFAOYSA-N
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Description

1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.23212518 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand Design and Bioactive Molecule Labeling

A study introduced a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, where derivatives including imidazole and benzyl isocyanide ligands were prepared. This approach, suitable for labeling bioactive molecules with specific donor sites, suggests potential for radiopharmaceutical applications, although the compound is not directly mentioned, it shares structural motifs with the ligands used in this research (Mundwiler et al., 2004).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis were performed on imidazo[1,2-a]pyridine derivatives, showcasing the importance of structural analysis in understanding the molecular interactions and properties of such compounds. While the specific compound was not the focus, the research highlights methods relevant to studying its structural characteristics (Dhanalakshmi et al., 2018).

Catalysis and Chemical Synthesis

Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes were synthesized, showing the utility of such compounds in catalysis and synthesis. This research demonstrates the application of related structural frameworks in developing catalysts for chemical reactions (Cheng et al., 2009).

Antibacterial and Anthelmintic Activity

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were described, with findings on its poor antibacterial but moderate anthelmintic activity. This research underscores the potential biomedical applications of structurally similar compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Mechanisms

Studies on silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions shed light on the synthetic versatility of compounds with tert-butyl and piperazine features, demonstrating their potential in organic synthesis and reaction mechanism exploration (Yadav & Sriramurthy, 2005).

Properties

IUPAC Name

1-tert-butyl-4-[4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)23-12-14(11-16(23)24)17(25)22-9-7-21(8-10-22)13-15-19-5-6-20(15)4/h5-6,14H,7-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSTHKKXSXDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCN(CC2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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